1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
説明
特性
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-10-8-13(19-25-10)17-14(22)11-4-6-21(7-5-11)16(23)12-9-20(2)18-15(12)24-3/h8-9,11H,4-7H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPKARDMSLANPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Biological Activities
Compounds containing pyrazole and oxazole rings have been shown to exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial and fungal pathogens.
- Anticancer Potential : Heterocyclic compounds are often explored for their anticancer properties. The unique structure of this compound suggests it could interact with cancer cell pathways.
- Neuropharmacological Effects : Given the piperidine structure, there is potential for neuropharmacological applications, possibly influencing neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated similar compounds with structural features akin to 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide. Here are notable findings:
Potential Applications
The unique combination of heterocycles in 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide suggests several potential applications:
- Pharmaceutical Development : Its diverse biological activities make it a candidate for further development as an antimicrobial or anticancer agent.
- Agricultural Applications : The compound could be explored as a pesticide or herbicide due to its potential biological activity against plant pathogens .
- Neuropharmacology : Further research could elucidate its effects on neurological disorders, potentially leading to new treatments.
類似化合物との比較
Substituent Variations in Piperidine-Linked Carboxamides
Compound A : 1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide ()
- Key Difference : Replaces the 3-methoxy-1-methylpyrazole carbonyl group with a 4-fluorobenzoyl moiety.
- The absence of a pyrazole ring may alter binding specificity in biological targets .
Compound B : N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
- Key Difference : Substitutes the piperidine-oxazole system with a pyrazolo[3,4-b]pyridine scaffold.
- Implications : The fused pyrazolo-pyridine system increases aromatic surface area, which may enhance π-π stacking interactions but reduce conformational flexibility. The ethyl and methyl groups on the pyrazole could modulate metabolic stability .
Functional Group Modifications in Pyrazole Derivatives
Compound C: 1-(7-Chloroquinolin-4-yl)-5-(2,6-Dimethoxyphenyl)-4-Ethyl-1H-Pyrazole-3-Carboxylic Acid ()
- Key Difference: Replaces the piperidine-carboxamide group with a carboxylic acid and introduces a chloroquinoline moiety.
- Implications: The carboxylic acid group improves solubility but may limit blood-brain barrier penetration.
Compound D : Methyl (3)-5-(N-Boc-Piperidinyl)-1H-Pyrazole-4-Carboxylate ()
- Key Difference : Uses a methyl ester and Boc-protected piperidine instead of a carboxamide-oxazole group.
- Implications : The ester group is more hydrolytically labile than the amide, affecting stability. The Boc protection indicates a synthetic intermediate, highlighting divergent routes in piperidine-functionalized pyrazole synthesis .
Comparison of Heterocyclic Frameworks
Research Findings and Implications
- Bioactivity Trends: Compounds with oxazole and pyrazole motifs (e.g., Target, Compound A) are often explored as kinase inhibitors or GPCR modulators due to their hydrogen-bonding capacity. In contrast, quinoline-pyrazole hybrids (Compound C) are associated with antimicrobial activity .
- Metabolic Stability : The target compound’s amide linkage and methoxy group may confer resistance to hydrolysis compared to ester-containing analogs (Compound D) .
- Synthetic Accessibility: The target’s structure could be synthesized via a one-pot multi-component reaction, as seen in pyranopyrazole derivatives (), though specific details are lacking .
Q & A
Q. Key Reagents/Conditions :
| Step | Reagents | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| 1 | K₂CO₃, RCH₂Cl | DMF | RT | 3–4 hours |
| 2 | Chloroacetyl chloride | CH₂Cl₂ | 0°C → 50°C | 16 hours |
| 3 | HATU/DIPEA | DMF | RT | 12–24 hours |
How can structural characterization be performed to confirm the compound’s identity?
Q. Basic
- 1H/13C NMR : Analyze proton environments (e.g., methoxy group at δ ~3.8 ppm, pyrazole protons at δ ~7.5 ppm) and carbon signals (e.g., carbonyl carbons at δ ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
What safety precautions are recommended for handling this compound in the lab?
Q. Basic
- Respiratory/Hand/Eye Protection : Use gloves, goggles, and a respirator due to potential irritancy (data unavailable but inferred from structurally similar compounds) .
- Storage : Stable under inert conditions (N₂ atmosphere) at –20°C to prevent decomposition.
- Incompatible Materials : Avoid strong oxidizers (risk of hazardous decomposition into COx/NOx) .
How can solubility challenges be addressed during in vitro assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media.
- Surfactants : Add Tween-80 (0.1%) to improve aqueous stability .
- Experimental Validation : Monitor precipitation via dynamic light scattering (DLS) or UV-vis spectroscopy.
How can molecular docking studies predict this compound’s biological activity?
Q. Advanced
- Target Selection : Prioritize proteins with known pyrazole/isoxazole interactions (e.g., kinases, GPCRs).
- Docking Workflow :
- Prepare the ligand (compound) and receptor (e.g., DHFR, PDB: 1KMS) using AutoDock Vina .
- Score binding poses based on interaction energy (e.g., –9.2 kcal/mol) and H-bond/van der Waals contacts.
- Validation : Compare results with experimental IC₅₀ values or MD simulations for binding stability .
Q. Example Docking Results :
| Compound | Docking Score (kcal/mol) | Key Residues | H-Bonds |
|---|---|---|---|
| Target Compound | –9.2 | Asp94, Leu4 | 3 |
| Doxorubicin | –8.7 | Leu4, Arg21 | 2 |
What strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Orthogonal Assays : Validate conflicting cytotoxicity data using MTT, apoptosis (Annexin V), and caspase-3/7 activation assays.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., pyrazole-thiazole hybrids ) to isolate structure-activity relationships (SAR).
- Dose-Response Analysis : Use Hill slopes to assess efficacy/potency discrepancies.
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced
- Design of Experiments (DOE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling steps) to identify optimal conditions.
- Continuous Flow Chemistry : Improve reproducibility and scalability for steps requiring precise temperature control (e.g., azide cycloadditions ).
What functional groups are critical for modulating this compound’s bioactivity?
Q. Advanced
- Pyrazole Methoxy Group : Electron-donating groups enhance metabolic stability but may reduce target affinity.
- Isoxazole Ring : Replace with thiazole to test π-π stacking interactions in hydrophobic pockets .
- Piperidine Carboxamide : Modify stereochemistry (R vs. S) to assess enantioselective effects.
How can stability studies guide formulation development?
Q. Advanced
- Forced Degradation : Expose to heat (40°C), light (UV), and pH extremes (1–13) to identify degradation pathways (HPLC-MS analysis).
- Excipient Screening : Test cyclodextrins or liposomes to enhance shelf-life in aqueous media.
What computational tools predict ADMET properties?
Q. Advanced
- Software : Use SwissADME or ADMETLab to estimate permeability (LogP ~2.5), CYP450 inhibition, and hERG liability.
- In Silico Validation : Cross-check with experimental Caco-2 permeability or hepatic microsome data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
